3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide is a benzo[b]thiophene-derived carboxamide featuring a chloro substituent at position 3, a cyclohexyl group, and a 3-nitrophenylacetamide moiety. The cyclohexyl substituent may influence lipophilicity and metabolic stability, critical factors in drug design .
Properties
Molecular Formula |
C23H22ClN3O4S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-N-[2-(3-nitroanilino)-2-oxoethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O4S/c24-21-18-11-4-5-12-19(18)32-22(21)23(29)26(16-8-2-1-3-9-16)14-20(28)25-15-7-6-10-17(13-15)27(30)31/h4-7,10-13,16H,1-3,8-9,14H2,(H,25,28) |
InChI Key |
YQYGJLOYCQXVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of N-Cyclohexyl Intermediate
Step 1 : Reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with cyclohexylamine.
-
Conditions :
-
Product : N-Cyclohexyl-3-chlorobenzo[b]thiophene-2-carboxamide.
-
Purification : Recrystallization from ethanol.
Introduction of 2-((3-Nitrophenyl)amino)-2-oxoethyl Group
Step 2 : Alkylation of the secondary amine with 2-chloro-N-(3-nitrophenyl)acetamide.
-
Reactants :
-
N-Cyclohexyl-3-chlorobenzo[b]thiophene-2-carboxamide (1 equiv).
-
2-Chloro-N-(3-nitrophenyl)acetamide (1.2 equiv).
-
Base: Potassium carbonate (2.5 equiv).
-
-
Conditions :
-
Solvent: Dry DMF, 80°C, 12 hours under nitrogen.
-
Workup: Extraction with ethyl acetate, washing with brine, column chromatography (SiO₂, hexane/ethyl acetate 3:1).
-
-
Characterization :
One-Pot Coupling Using Carbodiimides
An alternative method employs carbodiimide-mediated coupling to streamline the synthesis.
-
Reactants :
-
3-Chlorobenzo[b]thiophene-2-carboxylic acid (1 equiv).
-
N-Cyclohexyl-N-(2-aminoethyl)-3-nitrobenzamide (1 equiv).
-
Coupling agent: N,N'-Carbonyldiimidazole (CDI, 1.2 equiv).
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF), room temperature, 24 hours.
-
Workup: Solvent removal, trituration with ether.
-
-
Advantages : Avoids acyl chloride handling, suitable for acid-sensitive substrates.
Comparative Analysis of Methods
| Parameter | Sequential Amidation | One-Pot Coupling |
|---|---|---|
| Reaction Time | 32 hours | 24 hours |
| Overall Yield | 48–52% | 70–75% |
| Purification Complexity | High (two chromatographic steps) | Moderate (single trituration) |
| Scalability | Limited by biphasic steps | High (homogeneous conditions) |
Key Findings :
-
The one-pot method using CDI offers superior yield and simpler purification, making it preferable for large-scale synthesis.
-
Sequential amidation allows precise control over intermediate quality, critical for pharmaceutical applications.
Optimization Challenges and Solutions
Regioselectivity in Amidation
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group on the benzo[b]thiophene core can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes:
- A chloro-substituted benzo[b]thiophene core
- A cyclohexyl group
- A nitrophenyl group
These structural components contribute to its distinctive chemical reactivity and potential biological activities, making it a subject of interest in various research domains.
Chemistry
-
Building Block for Synthesis :
- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- It can be utilized in the development of new synthetic pathways for various organic compounds.
-
Reagent in Organic Reactions :
- It acts as a reagent in several organic reactions, contributing to the formation of novel chemical entities.
Biology
-
Biological Activity Studies :
- Research indicates potential antimicrobial, anticancer, and anti-inflammatory properties, making it valuable for biological studies.
- The compound is being investigated for its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes.
-
Mechanism of Action :
- Its mechanism may involve modulation of signaling pathways such as the Hedgehog signaling pathway, which is essential for cell differentiation and proliferation.
Medicine
-
Therapeutic Potential :
- The compound is under investigation for its potential use as a therapeutic agent in treating various diseases, particularly those related to inflammation and cancer.
- Preliminary studies suggest it may act as a 5-lipoxygenase inhibitor, indicating its role in inflammatory processes.
-
Drug Development :
- Its unique structure makes it a candidate for further optimization in drug development, aiming to enhance efficacy and reduce side effects.
Industry
- Material Development :
- The compound is utilized in developing new materials, particularly in creating functionalized polymers that can be used in various applications.
- Precursor for Functionalized Polymers :
- It serves as a precursor for synthesizing polymers with tailored properties for specific industrial applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and application of 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide:
-
Synthesis Techniques :
- The synthesis typically involves multiple steps, including cyclization reactions to form the benzo[b]thiophene core, chlorination to introduce the chloro group, and nucleophilic substitution to attach the cyclohexyl group.
-
Biological Evaluations :
- In silico evaluations have been conducted to assess its anti-inflammatory potency through molecular docking studies, highlighting its potential as an inhibitor for specific biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways such as the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.
Comparison with Similar Compounds
Structural Analogues with Benzo[b]thiophene Core
Several benzo[b]thiophene-2-carboxamide derivatives share structural similarities with the target compound but differ in substituents, impacting their physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (Cl, NO₂, F) are common in antimicrobial and anticancer agents, as seen in the target compound and ’s fluoro-nitrothiazole derivative .
- Lipophilic substituents (cyclohexyl, pentadecyl in ) improve membrane permeability but may reduce aqueous solubility .
- Polar groups (methoxyethyl, tetrahydrofuran) balance lipophilicity, as demonstrated in and .
Analogues with Different Heterocyclic Cores
Compounds with alternative heterocyclic scaffolds highlight the importance of the benzo[b]thiophene core:
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Incorporates an indole-thiazolidinone hybrid. The trifluoromethyl group enhances metabolic stability, but the indole core may reduce planarity compared to benzo[b]thiophene .
- 2-(2-Chlorophenyl)-N-cyclohexylpyrazole-3-carboxamide (): Pyrazole core lacks sulfur, altering electronic properties and binding interactions .
Physicochemical and Pharmacokinetic Properties
Limited data are available for direct comparisons, but substituent trends suggest:
- LogP : The target compound’s cyclohexyl and nitro groups likely increase logP (~4–5), whereas methoxyethyl () or tetrahydrofuran () substituents reduce it .
- Solubility : ’s dimeric structure (molecular weight 531.5 g/mol) may suffer from poor solubility, a challenge mitigated by polar groups in and .
Biological Activity
The compound 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide (CAS No. 332156-22-6) is a benzo[b]thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chloro group, a cyclohexyl moiety, and a nitrophenyl amino group attached to the benzo[b]thiophene core, which contributes to its diverse biological activities.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of benzo[b]thiophene derivatives, including the compound . The following table summarizes key findings from recent research:
The compound demonstrated potent activity against various strains of bacteria and fungi, indicating its potential as a lead compound in antimicrobial drug development.
2. Anti-inflammatory Activity
Research has indicated that benzo[b]thiophene derivatives possess anti-inflammatory properties. A study focused on the inhibition of pro-inflammatory cytokines revealed that the compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.
3. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
A notable case study involved the synthesis of related thiophene derivatives that exhibited similar biological activities. These compounds were tested for their efficacy against resistant bacterial strains and showed promising results, supporting the hypothesis that modifications in the benzo[b]thiophene structure can enhance biological activity.
Research Findings
- Synthesis : The synthesis of 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide was achieved through a multi-step reaction involving chlorination and amination processes.
- Mechanistic Studies : Mechanistic investigations using molecular docking simulations indicated strong binding affinity to target proteins involved in bacterial resistance mechanisms.
- Toxicity Assessment : Preliminary toxicity studies suggest that the compound exhibits low cytotoxicity towards normal human cells, making it a viable candidate for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis of benzo[b]thiophene derivatives typically involves multi-step reactions. For example, the core benzo[b]thiophene scaffold can be functionalized via acylation or alkylation using anhydrides (e.g., succinic anhydride) in dry dichloromethane under reflux with a base like triethylamine. Purification via reverse-phase HPLC (using gradients like MeCN:H₂O) is critical to isolate high-purity products .
- Key Variables : Solvent choice (e.g., CH₂Cl₂ for anhydride reactions), stoichiometry (1.2 equivalents of anhydride), and purification methods (HPLC with 30%→100% methanol gradients) significantly impact yields. Reaction times (e.g., overnight reflux) must be calibrated to avoid side products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, the cyclohexyl group shows characteristic multiplet signals at δ 1.2–2.1 ppm, while the nitro group deshields adjacent protons .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. Discrepancies in absorption bands may indicate incomplete acylation .
- LC-MS/HRMS : Validate molecular weight (e.g., HRMS with <2 ppm error) and detect impurities. For example, a [M+H]+ ion at m/z 500.1234 confirms the target compound .
Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar benzo[b]thiophene derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability in antimicrobial studies). For example, compound 86 (a nitrothiazole derivative) showed 48% yield and moderate activity against S. aureus but was inactive against E. coli. To validate, repeat assays with standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
- Data Normalization : Normalize activity data to logP values and steric parameters (e.g., cyclohexyl vs. phenyl groups) to identify structure-activity trends .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial DNA gyrase). The nitro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the 3-chloro substituent increases electrophilicity at the thiophene ring .
Q. How do structural modifications (e.g., substituent changes) affect the compound’s pharmacological profile?
- Methodological Answer :
- Case Study : Replacing the 3-nitrophenyl group with a cyano group (as in compound 30 ) reduced antibacterial activity but improved solubility. Use Hammett constants (σ) to correlate electronic effects with bioactivity .
- SAR Table :
| Substituent | Bioactivity (MIC, μg/mL) | LogP |
|---|---|---|
| 3-Nitrophenyl (target) | 8.0 (S. aureus) | 3.2 |
| 3-Cyanophenyl | >32 (S. aureus) | 2.5 |
| Cyclohexyl (inert) | Inactive | 4.1 |
| Data from |
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying solubility despite identical core structures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
